molecular formula C8H13N B575156 1-Cyclopropyl-1,2,3,6-tetrahydropyridine CAS No. 163632-26-6

1-Cyclopropyl-1,2,3,6-tetrahydropyridine

Cat. No.: B575156
CAS No.: 163632-26-6
M. Wt: 123.199
InChI Key: KQYMFAQTZNPPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1,2,3,6-tetrahydropyridine is a cyclic tertiary amine of significant interest in medicinal chemistry and neuroscience research due to its structural relationship to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . The core tetrahydropyridine structure is a known scaffold that interacts with monoamine oxidase enzymes (MAO), particularly MAO-B . The strategic incorporation of a cyclopropyl group is a key feature explored in drug design to modulate the metabolic stability and biological activity of lead compounds . Replacing common alkyl groups with a cyclopropyl moiety can alter the molecule's susceptibility to oxidative metabolism, potentially leading to improved pharmacokinetic profiles in preclinical models . This makes this compound a valuable precursor or intermediate for researchers investigating novel mechanism-based inactivators of MAO . Its primary research value lies in developing new chemical tools to study Parkinson's disease and other neurological disorders, as well as in the broader optimization of nitrogen-containing heterocycles for central nervous system (CNS) drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163632-26-6

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

1-cyclopropyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C8H13N/c1-2-6-9(7-3-1)8-4-5-8/h1-2,8H,3-7H2

InChI Key

KQYMFAQTZNPPGW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1)C2CC2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropyl 1,2,3,6 Tetrahydropyridine Derivatives

Oxidative Transformations: Allylic Oxidation and N-Oxidation Pathways

Oxidative metabolism of 1-cyclopropyl-1,2,3,6-tetrahydropyridine derivatives proceeds through several key pathways, including oxidation at the allylic carbon and the nitrogen atom. These transformations are often catalyzed by enzymes such as cytochrome P450 (CYP) and monoamine oxidase (MAO). vt.edunih.gov

A prominent oxidative pathway for 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) (CPTP), an analog of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is the oxidation at the allylic carbon (C-6) of the tetrahydropyridine (B1245486) ring. nih.gov This process leads to the formation of a 2,3-dihydropyridinium species, which is subsequently oxidized to the more stable pyridinium (B92312) ion. nih.gov

Enzyme-catalyzed reactions, particularly by cytochrome P450, facilitate this transformation. nih.gov Studies using rat liver microsomal preparations have shown that these enzymatic systems catalyze the conversion of CPTP into dihydropyridinium and pyridinium metabolites. nih.gov The reaction is believed to proceed via an initial single electron transfer (SET) from the nitrogen atom to the enzyme's active site, generating a radical cation intermediate. vt.eduvt.edu Subsequent loss of a proton from the C-6 position yields an α-aminoalkyl radical, which is then oxidized to the dihydropyridinium species. nih.gov Evidence suggests this final oxidation step may involve molecular oxygen and proceed through a peroxyl radical intermediate in what is effectively an inner-sphere electron transfer process. nih.gov The formation of these pyridinium species is a critical step in the bioactivation of related tetrahydropyridine compounds. vt.edunih.gov

ReactantCatalyst/EnzymeKey IntermediateProductSource
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (CPTP)Cytochrome P450, MAO-BCyclopropylaminyl Radical Cation2,3-Dihydropyridinium and Pyridinium Metabolites vt.edunih.gov
Tetrahydropyridine DerivativesMAO-B Biomimeticsα-Aminoalkyl RadicalDihydropyridinium Species (DHP+) nih.gov

Radical Intermediates and Rearrangement Processes

The chemistry of this compound derivatives is significantly influenced by the formation of radical intermediates, which can undergo a variety of subsequent reactions, including complex rearrangements.

The central intermediate in many transformations of this compound derivatives is the cyclopropylaminyl radical cation. vt.eduvt.edu This species is typically formed through a single electron transfer (SET) from the nitrogen atom of the tetrahydropyridine ring to an oxidizing agent, such as the flavin cofactor in monoamine oxidase B (MAO-B) or the heme center of cytochrome P450 enzymes. vt.eduvt.edu Some studies propose that this initial step may be more accurately described as a proton-coupled electron transfer (PCET), particularly in enzymatic systems where the process is thermodynamically unfavorable. vt.edu

Once formed, the cyclopropylaminyl radical cation is a highly reactive species. princeton.eduvt.edu Its reactivity is dictated by the presence of both a positive charge and an unpaired electron. vt.edu This intermediate serves as a critical branch point, partitioning between two major competing pathways:

α-Carbon Oxidation: Deprotonation at the carbon adjacent to the nitrogen (the C-6 of the tetrahydropyridine ring) leads to the formation of an allylically stabilized radical, which is then oxidized to the dihydropyridinium species as described previously. vt.edunih.gov

Ring Opening: The high strain of the cyclopropyl (B3062369) ring makes the radical cation susceptible to ring-opening reactions, leading to different product scaffolds. vt.eduvt.edu

The balance between these pathways is influenced by the specific substituents on the molecule and the reaction environment. vt.edu

The cyclopropyl ring attached to the nitrogen atom acts as a sensitive probe for radical mechanisms. The high strain energy (ca. 115 kJ/mol) of the cyclopropane (B1198618) ring provides a strong thermodynamic driving force for ring-opening upon formation of an adjacent radical center. psu.edu In the case of the cyclopropylaminyl radical cation, the cleavage of a C-C bond in the cyclopropyl ring occurs, leading to a ring-opened radical cation. vt.eduvt.edu This process is a characteristic reaction of cyclopropylmethyl-type radicals and is often very rapid. psu.edu

The mechanism involves the homolytic cleavage of one of the proximal C-C bonds of the cyclopropyl ring. This transformation relieves the ring strain and results in the formation of a more stable, linear radical species. synchrotron-soleil.frresearchgate.net Studies on cyclopropyl radicals show that this ring-opening is a facile process, competing with other potential reactions of the radical intermediate. psu.eduresearchgate.net For derivatives of this compound, this ring-opening pathway leads to N-descyclopropylated products. vt.edunih.gov The substituent on the cyclopropyl ring can influence the favored pathway; for instance, a phenyl substituent can stabilize the ring-opened radical, favoring this pathway over α-carbon oxidation. vt.edu

Radical IntermediateReaction TypeKey FeatureResulting Product TypeSource
Cyclopropylaminyl Radical CationRing OpeningCleavage of strained C-C bondN-Descyclopropylated metabolites, Ring-opened species vt.edunih.govvt.edu
Cyclopropyl RadicalRing OpeningRelief of ring strain (~115 kJ/mol)Acyclic radicals (e.g., but-3-enyl radical) psu.edunih.gov

Intramolecular hydrogen atom transfer (HAT) is a fundamental radical process where a hydrogen atom is transferred from one part of a molecule to a radical center in another part of the same molecule. nih.govrsc.org In the context of the radical intermediates derived from this compound, HAT can play a role in the isomerization of radical species prior to fragmentation or further reaction. nih.gov

For example, after the initial formation of a radical cation, a hydrogen atom could potentially migrate between different positions within the molecule. The feasibility of such a transfer depends on the formation of a sterically accessible, low-energy transition state (often a five- or six-membered ring). uci.edu While direct evidence for specific HAT processes in simple this compound radical cations is not extensively detailed in the provided context, studies on related radical cations, such as those of peptides, show that hydrogen atom migration along the molecular backbone is crucial for determining the final fragmentation patterns. nih.gov Isotope effect studies, such as the use of deuterium-labeled substrates, are a key tool for investigating these transfer steps. nih.gov For instance, a large kinetic isotope effect (KIE) is often a hallmark of a rate-determining hydrogen transfer step. nih.gov Such transfers can lead to the formation of a more stable radical isomer before the final, product-forming steps occur.

Single Electron Transfer (SET) vs. Hydrogen Atom Transfer (HAT) Pathways in Oxidation Reactions

The oxidation of this compound derivatives is a complex process that can proceed through competing mechanistic pathways, primarily Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). The presence of the N-cyclopropyl group serves as a valuable mechanistic probe to distinguish between these pathways.

In the context of enzymatic and chemical oxidations, the N-cyclopropyl analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), known as CPTP, has been instrumental in elucidating these mechanisms. It is understood that CPTP can act as a mechanism-based inactivator of monoamine oxidase B (MAO-B), a process believed to be initiated by a SET pathway. nist.gov This initial step involves the removal of a single electron from the nitrogen atom to form a cyclopropylaminyl radical cation. This highly reactive intermediate is unstable and can undergo rapid ring opening of the cyclopropyl group, leading to a primary carbon-centered radical that can then alkylate the enzyme, causing inactivation. youtube.com

Studies involving cytochrome P450 enzymes also support the involvement of aminium radical intermediates in the oxidation of N-cyclopropylamines. acs.orgnih.gov The oxidation of these compounds can lead to mechanism-based inactivation of the enzyme, with the cyclopropyl portion of the molecule becoming covalently attached to the protein. acs.orgnih.gov The relative rates of inactivation by cyclopropylamines compared to cyclobutylamines are consistent with the known rates of ring-opening for the corresponding cycloalkyl-substituted aminium radicals, further substantiating the SET mechanism. acs.orgnih.gov

However, the oxidation of these tetrahydropyridine derivatives is not exclusively governed by the SET pathway. The alternative, a Hydrogen Atom Transfer (HAT) mechanism, involves the direct abstraction of a hydrogen atom from a carbon alpha to the nitrogen. Evidence for the HAT pathway comes from studies on the oxidation of MPTP and its analogs by various oxidizing agents. For instance, the tert-butoxyl radical-mediated oxidation of MPTP shows low selectivity, reacting at both the allylic and non-allylic alpha-C-H positions. researchgate.net This contrasts with the highly selective oxidation at the allylic alpha-carbon catalyzed by MAO-B, suggesting that the tert-butoxyl radical is not a perfect model for the enzymatic process and that different mechanisms may be at play. researchgate.net

Deuterium isotope effect studies have been crucial in distinguishing between SET and HAT pathways. For the MAO-B catalyzed oxidation of 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, a compound that surprisingly acts as an excellent substrate rather than just an inhibitor, a normal isotope effect was observed on kcat/KM. youtube.com This finding may not be consistent with the obligatory formation of a cyclopropylaminyl radical cation intermediate via a pure SET pathway, suggesting that a HAT-like mechanism, where C-H bond cleavage is part of the rate-determining step, could be significant. youtube.com The debate between SET and HAT is ongoing, with evidence suggesting that the operative mechanism can be influenced by the specific substrate, the oxidizing agent, and the reaction environment. In some cases, a proton-coupled electron transfer (PCET) mechanism, which can be considered a subset of HAT, may also be involved. researchgate.netrutgers.edu

Intramolecular Cyclization and Rearrangement Reactions

Friedel-Crafts Type Cyclizations

While direct examples of intramolecular Friedel-Crafts cyclizations involving this compound are not extensively documented, the reactivity of related systems suggests the potential for such transformations. The Friedel-Crafts reaction, a cornerstone of organic synthesis, involves the electrophilic aromatic substitution to form a carbon-carbon bond. kobv.denih.gov In an intramolecular context, this reaction can be a powerful tool for the construction of fused ring systems. youtube.com

The key to a potential Friedel-Crafts cyclization of a this compound derivative would be the presence of a suitable aromatic ring within the molecule and the generation of an electrophilic center that can attack this ring. The nitrogen atom of the tetrahydropyridine ring generally deactivates aromatic rings towards electrophilic substitution, which can be a limitation for Friedel-Crafts reactions. nih.govdocbrown.info

However, analogous reactions involving cyclopropyl groups demonstrate their ability to participate in such cyclizations. For instance, intramolecular Friedel-Crafts alkylations have been reported where a silylium-ion-activated cyclopropane ring is the key reactive intermediate. docbrown.info In these cases, the strained cyclopropyl ring, upon activation, opens to generate a carbocationic species that can then be trapped by an intramolecular aromatic ring to form a new cyclic system. docbrown.info

For a derivative of this compound to undergo a Friedel-Crafts type cyclization, a tethered aromatic group would be necessary. The reaction would likely be initiated by the activation of the cyclopropyl ring or another part of the molecule to generate an electrophile. The feasibility of such a reaction would depend on the nature of the aromatic ring, the length and flexibility of the tether, and the reaction conditions used to promote the cyclization.

Fragmentation Mechanisms in Mass Spectrometry for Structural Elucidation

Electron Ionization-Induced Methyl Radical Loss

A characteristic feature in the electron ionization (EI) mass spectra of 1-cyclopropyl-4-substituted-1,2,3,6-tetrahydropyridine derivatives is the prominent loss of a methyl radical, resulting in a base peak at [M-15]⁺. acs.org This fragmentation is not a simple cleavage but rather the result of a complex rearrangement process.

The proposed mechanism for this methyl radical loss is initiated by the ionization of the parent molecule to form the cyclopropylaminyl radical cation. acs.org This is followed by the opening of the strained cyclopropyl ring to generate a primary carbon-centered radical. An intramolecular hydrogen atom transfer then occurs from one of the carbon atoms alpha to the nitrogen in the tetrahydropyridine ring to this primary radical. This hydrogen transfer leads to the formation of an intermediate which then fragments by losing a methyl radical. The resulting fragment is a stable N-ethenyldihydropyridinium ion, which corresponds to the observed [M-15]⁺ peak. acs.org

The stability of the final N-ethenyldihydropyridinium ion is a significant driving force for this fragmentation pathway. This unique fragmentation pattern is a valuable diagnostic tool for the identification of this compound derivatives in mass spectrometric analysis.

Cyclopropyl Ring Fragmentation Patterns

The fragmentation of the cyclopropyl ring itself is a key feature in the mass spectra of this compound derivatives and related compounds. As mentioned in the previous section, the initial step in the major fragmentation pathway involves the opening of the cyclopropyl ring. acs.org

In addition to the methyl radical loss pathway, other fragmentation patterns involving the cyclopropyl group can be observed. Mass spectrometric studies of 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives have revealed novel fragmentation pathways. nih.gov For instance, a proposed mechanism involves an initial 1,5-sigmatropic shift of a cyclopropylmethylene hydrogen atom, which is coupled with the opening of the cyclopropyl ring. The resulting eniminium intermediate then fragments to produce a 5-azoniafulvenyl species. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Cyclopropyl 1,2,3,6 Tetrahydropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including 1-Cyclopropyl-1,2,3,6-tetrahydropyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR is used to identify the number of chemically non-equivalent protons and their immediate surroundings. For this compound, distinct signals are expected for the protons on the cyclopropyl (B3062369) ring, which typically appear in the high-field region (upfield) of the spectrum, and the protons of the tetrahydropyridine (B1245486) ring, including the vinylic proton and the various methylene (B1212753) protons.

¹³C NMR complements the proton data by showing the number of chemically unique carbon atoms. chemconnections.org The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization state and the electronegativity of attached atoms. chemconnections.org For this molecule, signals can be assigned to the sp²-hybridized vinylic carbons and the sp³-hybridized carbons of the tetrahydropyridine ring and the cyclopropyl group.

Advanced 2D NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining the molecule's preferred conformation and relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents representative, predicted values based on known chemical shifts for similar structural fragments.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Cyclopropyl-CH~1.5 - 2.0~30 - 40Methine proton attached to Nitrogen.
Cyclopropyl-CH₂~0.4 - 0.8~5 - 15Diastereotopic methylene protons of the cyclopropyl ring.
C2-H₂~2.9 - 3.2~50 - 55Methylene protons alpha to the Nitrogen.
C3-H₂~2.2 - 2.5~25 - 30Allylic methylene protons.
C4-H~5.6 - 5.9~125 - 130Vinylic proton.
C5-H~5.6 - 5.9~120 - 125Vinylic proton.
C6-H₂~3.3 - 3.6~55 - 60Allylic methylene protons alpha to the Nitrogen.

Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation, which provides a characteristic "fingerprint" of the molecule.

For this compound, the molecular ion peak (M⁺•) would confirm the molecular weight. The subsequent fragmentation pattern is diagnostic of the structure. Research on closely related analogs, such as 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215), has revealed complex and informative fragmentation pathways. nih.gov One documented pathway is a two-electron oxidative N-decyclopropylation. nih.gov More detailed studies on 1-cyclopropyl-dihydropyridinyl derivatives have identified a novel fragmentation mechanism that proceeds through an initial 1,5-sigmatropic shift of a hydrogen atom from the cyclopropyl group, followed by the opening of the cyclopropyl ring. nih.gov This intermediate ultimately fragments to yield a stable 5-azoniafulvenyl species. nih.gov These established pathways provide a strong basis for interpreting the mass spectrum of the parent compound.

Table 2: Plausible EIMS Fragmentation Pathways for N-Cyclopropyl Tetrahydropyridine Analogs

ProcessDescriptionKey Intermediates/Fragments
N-DecyclopropylationLoss of the cyclopropyl group from the nitrogen atom. nih.gov[M - C₃H₅]⁺
Ring Opening FragmentationA 1,5-sigmatropic hydrogen shift from the cyclopropyl group initiates ring opening. nih.govEniminium intermediates. nih.gov
Azoniafulvene FormationThe eniminium intermediate fragments to form a stable 5-azoniafulvenyl species. nih.govIsomeric pyridinium (B92312) species. nih.gov
Retro-Diels-AlderCleavage of the tetrahydropyridine ring, a common pathway for cyclic alkenes.Fragments corresponding to the diene and dienophile.

Gas Chromatography-Mass Spectrometry (GC/MS and GC/EIMS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the analysis of reaction mixtures, allowing for the separation, identification, and quantification of the starting materials, products, and byproducts in research involving this compound.

In a typical application, a crude reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented (GC/EIMS), generating a mass spectrum. Studies on other substituted dihydropyridines have shown that GC/MS can effectively distinguish between parent compounds and their oxidized derivatives, as their mass spectral fragmentation patterns are significantly different. nih.gov This makes the technique invaluable for monitoring the progress of oxidation reactions of this compound and identifying its metabolites or degradation products.

Table 3: Application of GC/MS in the Analysis of this compound

Analytical GoalGC InformationMS InformationOverall Outcome
Purity AssessmentA single major peak with a specific retention time.Mass spectrum matching the expected molecular ion and fragmentation of the target compound.Confirmation of compound identity and purity.
Reaction MonitoringAppearance of new peaks (products) and disappearance of starting material peaks over time.Identification of product and byproduct structures from their mass spectra.Determination of reaction conversion and selectivity.
Metabolite IdentificationSeparation of potential metabolites from a biological matrix.Structural elucidation of metabolites (e.g., hydroxylated or N-dealkylated species) based on their mass shifts and fragmentation.Mapping of metabolic pathways.

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The part of a molecule responsible for this absorption is known as a chromophore. youtube.comyoutube.com

The primary chromophore in this compound is the isolated carbon-carbon double bond (C=C) within the tetrahydropyridine ring. This group gives rise to a π → π* electronic transition. Isolated, non-conjugated C=C double bonds typically have an absorption maximum (λmax) in the far UV region, often below 200 nm. msu.edu However, the exact position of the λmax can be influenced by the molecular environment, including substitution and solvent polarity. msu.edu For example, research on a related compound, 6-Methoxy-2,3,4,5-tetrahydropyridine, showed an electronic transition band at 37450 cm⁻¹ (approximately 267 nm), which was attributed to the π→π* transition within the ligand. researchgate.net The presence of the N-cyclopropyl group, acting as an auxochrome, may cause a slight shift in the absorption wavelength compared to a simple cyclic alkene.

Table 4: Typical UV Absorption Data for Relevant Chromophores

ChromophoreExampleTransitionTypical λmax (nm)
Isolated Alkene (C=C)1-Penteneπ → π~178 msu.edu
Conjugated Diene (C=C-C=C)1,3-Butadieneπ → π~217
Amine (N-R)Triethylaminen → σ~199
Endocyclic Double BondThis compoundπ → πPredicted ~190-210

Deuterium Isotope Effect Studies in Mechanistic Investigations

Deuterium isotope effect studies are a sophisticated tool used to probe reaction mechanisms, particularly to determine if the cleavage of a carbon-hydrogen bond is part of the rate-determining step. libretexts.org The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate for a compound containing light isotopes (kL) to the rate for the identical compound with heavy isotopes (kH), typically expressed as kH/kD. wikipedia.org A primary KIE, with a kH/kD value significantly greater than 1 (often in the range of 2-8), indicates that the C-H bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. libretexts.org

In the context of this compound, KIE studies could be used to elucidate the mechanism of its oxidation. For example, cytochrome P450-catalyzed metabolism often involves an initial C-H bond cleavage. nih.gov By selectively replacing specific protons with deuterium—such as at the C2, C6, or the cyclopropyl methine positions—and comparing the oxidation rates, the exact site of the initial, rate-limiting attack can be identified. Studies on cyclohexylamine (B46788) oxidation showed that deuteration at the alpha-carbon resulted in "metabolic switching," where a decrease in deamination was accompanied by an increase in N-hydroxylation, demonstrating how KIE can reveal competing reaction pathways. nih.gov

Table 5: Hypothetical Deuterium KIE Study for the Oxidation of this compound

Deuterated AnalogHypothetical kH/kDMechanistic Interpretation
This compound-2,2-d₂~1.0Cleavage of the C2-H bond is not the rate-determining step.
This compound-6,6-d₂~4.5Cleavage of the C6-H bond is likely the rate-determining step, suggesting it as the initial site of oxidation.
1-(1-d₁-Cyclopropyl)-1,2,3,6-tetrahydropyridine~1.2Cleavage of the cyclopropyl C-H bond is not the primary rate-determining step, but may be involved in a minor pathway or a subsequent step.

Computational Chemistry Approaches Applied to 1 Cyclopropyl 1,2,3,6 Tetrahydropyridine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For N-cyclopropyl-tetrahydropyridine derivatives, a key area of investigation has been their oxidation, particularly in biological contexts such as the inhibition of monoamine oxidase B (MAO-B).

Research on substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines has proposed several mechanistic pathways for their oxidation. Two prominent mechanisms that can be computationally investigated are the single-electron transfer (SET) pathway and the hydrogen atom transfer (HAT) pathway. In the context of MAO-B, the SET mechanism is often invoked, which involves the transfer of an electron from the nitrogen atom to an oxidized flavin cofactor, generating a cyclopropylaminyl radical cation intermediate. This intermediate is central to the molecule's activity as a mechanism-based inactivator.

Computational studies, such as those performed on related cyclopropyl-substituted nitrenium ions, utilize quantum chemical methods to explore the feasibility of different reaction pathways. nih.gov These calculations can determine the energy barriers for various steps, such as ring expansion or fragmentation, providing a rationale for the observed product distributions. nih.gov For 1-Cyclopropyl-1,2,3,6-tetrahydropyridine, quantum chemical calculations could be employed to:

Compare the energetic favorability of the SET versus HAT pathways.

Characterize the geometry and stability of the resulting intermediates.

Calculate the activation energies for subsequent reactions of these intermediates, such as the characteristic ring-opening of the cyclopropyl (B3062369) group.

Theoretical studies on the photocycloaddition of cyclopropylamines have utilized Density Functional Theory (DFT) to elucidate the mechanism, demonstrating the power of these methods in understanding complex radical-based transformations. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying the electronic structure and energetics of medium-sized organic molecules like this compound.

The electronic properties of the N-cyclopropyl-tetrahydropyridine scaffold are crucial to its reactivity. The nitrogen lone pair and the strained cyclopropyl ring are key features. DFT calculations can provide detailed information about:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's susceptibility to oxidation and its potential as a nucleophile or electrophile. For cyclopropylamines, the HOMO is typically associated with the nitrogen lone pair.

Electron Density and Charge Distribution: DFT can map the electron density, revealing the distribution of charge across the molecule and identifying electron-rich and electron-deficient sites.

Reaction Energetics: The relative energies of reactants, products, intermediates, and transition states can be calculated to determine reaction enthalpies and activation energies. For example, DFT calculations on cyclopropyl-substituted nitrenium ions have been used to predict the energy barriers for competing reactions like cyclopropyl ring expansion and ethylene (B1197577) elimination. nih.gov

Research on cyclopropyl radicals has shown that an amino substituent can significantly lower the kinetic barrier for ring-opening, a finding supported by DFT calculations. researchgate.net This highlights the importance of the nitrogen atom in influencing the stability and reactivity of the adjacent cyclopropyl ring.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Species in the Oxidation of a 1-Cyclopropyl-tetrahydropyridine Analog (Illustrative Data Based on Related Systems)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantGround state of the molecule0.0
Radical CationIntermediate formed via SET+120.0
Ring-Opening TSTransition state for cyclopropyl ring opening+135.0
Ring-Opened RadicalResulting primary carbon-centered radical+110.0

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves and changes shape.

For this compound, the tetrahydropyridine (B1245486) ring can adopt several conformations, such as half-chair or boat-like forms. The orientation of the cyclopropyl group relative to the ring is also a key conformational variable. MD simulations can be used to:

Explore the conformational landscape of the molecule to identify the most stable and populated conformations.

Study the dynamics of conformational changes, such as ring puckering.

Investigate the molecule's interaction with its environment, for instance, in a solvent or at the active site of an enzyme.

Studies on substituted tetrahydropyridine derivatives have used techniques like X-ray crystallography to determine their solid-state conformations, often revealing flattened boat or twisted chair forms for the tetrahydropyridine ring. nih.gov MD simulations could complement this by exploring the conformational preferences in solution, which may differ from the solid state.

Table 2: Potential Conformational States of this compound for MD Simulation Analysis
ConformationKey Dihedral Angles (°)Predicted Relative Population
Half-ChairVariableHigh
Twisted-BoatVariableLow
Cyclopropyl EquatorialVariableLikely preferred
Cyclopropyl AxialVariableLikely less preferred

Modeling of Radical Cation Intermediates and Transition States

The formation of a cyclopropylaminyl radical cation is a recurring theme in the chemistry of N-cyclopropyl-containing compounds, including substituted 1,2,3,6-tetrahydropyridines. researchgate.netnih.govnih.gov This intermediate is highly reactive and prone to rearrangement, most notably the opening of the strained three-membered ring to form a more stable, ring-opened radical. Modeling this intermediate and the transition state for its ring-opening is crucial for understanding the subsequent chemical events, such as enzyme inactivation.

Computational modeling in this area focuses on:

Geometry of the Radical Cation: Upon one-electron oxidation, the geometry around the nitrogen atom is expected to planarize. DFT calculations on tricyclopropylamine have shown a dramatic conformational change from a near-tetrahedral nitrogen in the neutral molecule to a planar C3h-symmetrical structure in the radical cation. nih.gov A similar planarization would be expected for the nitrogen in the this compound radical cation.

Spin Density Distribution: These calculations reveal how the unpaired electron is distributed across the radical cation. This is critical for predicting which bonds are weakened and most likely to cleave.

Transition State of Ring-Opening: The key step following the formation of the radical cation is the cleavage of a C-C bond in the cyclopropyl ring. Locating the transition state for this process using quantum chemical methods allows for the calculation of the activation energy, which determines the rate of this ring-opening reaction. Studies on related systems have shown that this is a low-barrier process, consistent with the high reactivity of these species.

The mechanism by which substituted 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) inactivates MAO-B is believed to proceed through a cyclopropylaminyl radical cation intermediate that undergoes ring-opening to form a primary carbon-centered radical, which then alkylates the enzyme. nih.gov Computational modeling of this process for the unsubstituted parent compound would provide fundamental insights into the intrinsic reactivity of this structural motif.

Table 3: Calculated Properties of a Model Cyclopropylaminyl Radical Cation
PropertyComputational MethodPredicted Value/Observation
N-atom GeometryDFT (B3LYP)Trigonal planar
Spin Density on NitrogenDFT (B3LYP)~0.7
Ring-Opening BarrierDFT (B3LYP)Low (~5-10 kcal/mol)
C-C Bond Length (TS)DFT (B3LYP)Elongated (~2.2 Å)

Structure Activity Relationship Sar Studies of 1 Cyclopropyl 1,2,3,6 Tetrahydropyridine Derivatives As Mechanistic Probes

Impact of N-Substituent Modifications on Reactivity and Mechanistic Pathways

The nature of the substituent on the tetrahydropyridine (B1245486) nitrogen atom is a critical determinant of the molecule's reactivity. The comparison between N-cyclopropyl and N-methyl analogs reveals significant differences in their interaction with biological systems and the stability of reactive intermediates.

Comparative Studies with N-Methyl Analogs

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-studied N-methyl analog and serves as a benchmark for understanding the enzymatic and biological properties of tetrahydropyridine derivatives. nih.gov MPTP is known to be a potent mechanism-based inactivator of monoamine oxidase B (MAO-B). nih.gov Its bioactivation involves a two-electron oxidation to the 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+) intermediate, which is further oxidized to the toxic 1-methyl-4-phenylpyridinium (MPP+) species. nih.gov

In comparative studies, the N-cyclopropyl analog, 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215), was synthesized to explore the effects of replacing the N-methyl group with a cyclopropyl (B3062369) moiety. nih.gov This modification is significant because the cyclopropyl group is a known mechanism-based inactivator for various enzymes. The research aimed to leverage the unique chemical properties of the cyclopropyl group to probe its interaction with MAO-B. nih.gov

Studies on flexible analogs of MPTP, where a methylene (B1212753) or ethylene (B1197577) bridge is introduced between the aryl group and the tetrahydropyridine ring, have shown that increased conformational flexibility can lead to better substrate activity for MAO. nih.gov This suggests that the spatial arrangement and electronic nature of the N-substituent, in conjunction with other parts of the molecule, are crucial for binding to the enzyme's active site. nih.gov The primary oxidation of these tertiary amines by MAO occurs at the C-6 position of the tetrahydropyridine ring. nih.govnih.gov

Table 1: Comparison of N-Substituent Effects on MAO Interaction

CompoundN-SubstituentKey FindingReference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)MethylGood MAO-B substrate and mechanism-based inactivator. nih.govnih.gov nih.govnih.gov
1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridineCyclopropylSynthesized to evaluate the effect of the cyclopropyl group on MAO-B inactivation. nih.gov nih.gov
Flexible MPTP AnalogsMethylIncreased flexibility can enhance MAO substrate properties. nih.gov nih.gov

Influence of N-Cyclopropyl Moiety on Radical Cation Stability and Fate

The N-cyclopropyl group exerts a significant stabilizing effect on adjacent radical centers, a property that influences the mechanistic pathways following one-electron oxidation. psu.edursc.org When an N-cyclopropyl-substituted amine undergoes oxidation, it can form an aminyl radical cation. The cyclopropyl group can stabilize this radical cation through hyperconjugation. rsc.org

However, the cyclopropylaminium ion radical is also prone to rapid ring-opening. acs.org This ring-opening acts as a "radical clock," providing evidence for the formation of a cation radical intermediate. acs.org The fate of this ring-opened distonic cation-radical intermediate is a key aspect of its reactivity, and it has been postulated as the species responsible for the inactivation of enzymes like cytochrome P450. acs.org

The stability of the aminyl radical increases with alkyl substitution, but the cyclopropyl substituent shows a particularly strong stabilizing effect due to the favorable interaction of the radical center with the strained three-membered ring. rsc.org Theoretical calculations have shown a considerable radical stabilization energy for the cyclopropylmethylaminyl radical. rsc.org This inherent stability, coupled with the potential for rapid ring-opening, makes the N-cyclopropyl moiety a sensitive probe for studying single-electron transfer (SET) oxidation mechanisms. acs.org The relative rates of reaction for substituents on a tertiary aminium ion radical have been shown to follow the order: decarboxylation > cyclopropyl ring opening > α-deprotonation. acs.org

Influence of C-4 Substituents on Chemical Transformation Selectivity and Rate

Modifications at the C-4 position of the 1-cyclopropyl-1,2,3,6-tetrahydropyridine ring have a profound impact on the selectivity and rate of its chemical transformations. These substituents can alter the electronic properties of the double bond and influence the steric accessibility of the molecule.

Aromatic and Heteroaromatic Substituents at C-4

The introduction of various aromatic and heteroaromatic groups at the C-4 position of tetrahydropyridines has been explored to understand their interaction with MAO-B. In a study of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridine analogs, substituents such as 1-cyclopropylpyrrol-2-yl, 3-ethylfuran-2-yl, and 3-ethylthien-2-yl were examined. nih.gov These studies provide insights into the steric and polar interactions between the C-4 substituent and the active site of MAO-B, which are transmitted to the site of oxidation at C-6. nih.gov

The oxidation of 4-aryl-substituted dihydropyridines by human liver microsomes predominantly yields the corresponding pyridine (B92270) derivative, indicating that the aryl group itself is not lost during the reaction. nih.gov This contrasts with 4-alkyl substituted analogs, where the alkyl group is often lost. nih.gov This suggests that the nature of the C-4 substituent dictates the metabolic fate of the molecule.

Phenoxy and Thiophenoxy Analogs

Specific data on the synthesis and reactivity of 4-phenoxy and 4-thiophenoxy analogs of this compound are not extensively reported in the reviewed literature. However, based on general principles, the introduction of an oxygen (phenoxy) or sulfur (thiophenoxy) atom linked to an aromatic ring at the C-4 position would introduce both electronic and steric effects. The electron-donating or withdrawing nature of the substituted phenoxy/thiophenoxy group would influence the electron density of the tetrahydropyridine's double bond, thereby affecting its susceptibility to oxidation. The sulfur atom in a thiophenoxy group, being larger and more polarizable than oxygen, would also introduce different steric and electronic properties compared to its phenoxy counterpart.

Steric and Electronic Factors Governing Reactivity at C-4

The reactivity at the C-4 position is governed by a combination of steric and electronic factors. Steric bulk at the C-4 position can hinder the approach of reactants, thereby slowing down reaction rates or directing the reaction to other positions. nih.gov For instance, bulky substituents can shield a particular face of the molecule, leading to high diastereoselectivity in reactions. acs.org

Electronic effects, whether a substituent is electron-donating or electron-withdrawing, play a crucial role in the reactivity of the tetrahydropyridine ring. nih.gov Quantitative structure-activity relationship (QSAR) studies on various substituted dihydropyridines and related heterocyclic systems have shown that parameters describing hydrophobicity, electronic effects (like Hammett constants σ), and molar refractivity (MR) are important in correlating structure with biological activity. nih.govnih.gov For example, in the oxidation of 4-substituted dihydropyridines, the reaction is highly sensitive to the electronic properties of the substituent. nih.gov Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles.

Table 2: Factors Influencing Reactivity at C-4

FactorDescriptionImpact on Reactivity
Steric Effects The size and spatial arrangement of the C-4 substituent.Can hinder or block access to reaction centers, influencing reaction rates and stereoselectivity. nih.govacs.org
Electronic Effects The electron-donating or electron-withdrawing nature of the substituent.Modulates the electron density of the tetrahydropyridine ring, affecting susceptibility to oxidation and other reactions. nih.govnih.gov
Hydrophobicity The water-repelling nature of the substituent.Important for binding to enzyme active sites and can be quantified in QSAR studies. nih.gov

Synthesis of novel piperidine-based tryptamine (B22526) analogues with dual serotonin (B10506) transporter and serotonin1A receptor affinity - ScienceDirect The synthesis of the target compounds 4a-d and 5a-d is outlined in Scheme 1. The key intermediate, 1-benzyl-4-cyano-1,2,3,6-tetrahydropyridine (8), was prepared from commercially available 1-benzyl-4-piperidone (6) via the Shapiro reaction of its N-tosylhydrazone derivative 7. ... The synthesis of the target compounds 4a-d and 5a-d is outlined in Scheme 1. The key intermediate, 1-benzyl-4-cyano-1,2,3,6-tetrahydropyridine (8), was prepared from commercially available 1-benzyl-4-piperidone (6) via the Shapiro reaction of its N-tosylhydrazone derivative 7. Then, the cyano group of 8 was reduced with DIBAL-H to give the aldehyde 9, which was subjected to reductive amination with tryptamine or 5-methoxytryptamine (B125070) using NaBH(OAc)3 as the reducing agent to afford the corresponding secondary amines 10a and 10b. N-Alkylation of 10a and 10b with ethyl bromoacetate (B1195939) followed by hydrolysis of the resulting esters 11a and 11b furnished the acids 12a and 12b. Finally, the target compounds 4a-d and 5a-d were obtained by coupling of the acids 12a and 12b with the appropriate amines. ... The synthesis of the target compounds 4a-d and 5a-d is outlined in Scheme 1. The key intermediate, 1-benzyl-4-cyano-1,2,3,6-tetrahydropyridine (8), was prepared from commercially available 1-benzyl-4-piperidone (6) via the Shapiro reaction of its N-tosylhydrazone derivative 7. Then, the cyano group of 8 was reduced with DIBAL-H to give the aldehyde 9, which was subjected to reductive amination with tryptamine or 5-methoxytryptamine using NaBH(OAc)3 as the reducing agent to afford the corresponding secondary amines 10a and 10b. N-Alkylation of 10a and 10b with ethyl bromoacetate followed by hydrolysis of the resulting esters 11a and 11b furnished the acids 12a and 12b. Finally, the target compounds 4a-d and 5a-d were obtained by coupling of the acids 12a and 12b with the appropriate amines. 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Applications of the 1 Cyclopropyl 1,2,3,6 Tetrahydropyridine Scaffold in Chemical Synthesis and Design

Utilization as a Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are a cornerstone of organic synthesis, forming the basis for a vast array of natural products and synthetic molecules with significant pharmacological activity. srdorganics.comsigmaaldrich.comossila.com The 1,2,3,6-tetrahydropyridine (B147620) ring is a privileged structure found in numerous alkaloids and is a key component in many bioactive compounds. nih.gov The introduction of a cyclopropyl (B3062369) group at the N-1 position adds rigidity and a specific spatial vector to the molecule, making the 1-cyclopropyl-1,2,3,6-tetrahydropyridine scaffold a valuable and versatile building block for creating more complex heterocyclic systems. acs.orgresearchgate.net

The synthesis of tetrahydropyridine (B1245486) derivatives themselves is an active area of research, with methods like palladium-catalyzed Heck reactions being employed to create substituted versions of this core structure. organic-chemistry.org Once formed, the scaffold can be further elaborated. The double bond within the tetrahydropyridine ring offers a reactive site for various chemical transformations, such as additions and oxidations, while the tertiary amine can influence the molecule's physicochemical properties.

The utility of such scaffolds is highlighted by nature itself. For instance, studies have revealed that structurally similar tetrahydropyridine alkaloids are produced by both plants and bacteria through distinct biosynthetic pathways, suggesting a convergent evolution toward this valuable chemical framework. nih.gov In synthetic chemistry, this scaffold serves as a starting point for generating libraries of compounds, where modifications can be systematically introduced to explore the chemical space around this core and develop molecules with tailored properties. srdorganics.comacs.org

Pharmacophore Modeling and Ligand Design Principles for the this compound Scaffold

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. mdpi.com The this compound scaffold is well-suited for these in silico techniques, which guide the rational design of new molecules.

A pharmacophore is an abstract three-dimensional arrangement of essential chemical features that a molecule must possess to trigger a specific biological response. dovepress.comcore.ac.uknih.gov These models are crucial in drug design as they distill the key interaction points required for binding to a biological target, independent of the underlying chemical scaffold. nih.gov This allows for the identification of chemically diverse molecules that can elicit the same biological effect. nih.gov

Pharmacophore models can be generated through two primary approaches:

Ligand-Based: When the structures of several known active molecules are available but the target structure is not, these ligands can be superimposed to identify common chemical features. nih.gov

Structure-Based: If the 3D structure of the target protein (e.g., from X-ray crystallography) is known, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. nih.govnih.gov This is often a more accurate approach as it can include information about the shape and properties of the binding pocket itself through features like exclusion volumes. nih.govnih.gov

The generation of a pharmacophore model involves identifying key features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups, and defining their spatial relationships. dovepress.comnih.gov

Table 1: Key Steps in Pharmacophore Model Generation

StepDescription
1. Input Data Collection Gather structures of active ligands (for ligand-based) or the target-ligand complex (for structure-based). nih.gov
2. Feature Identification Identify key chemical features (e.g., H-bond donors/acceptors, hydrophobic regions, aromatic rings). dovepress.comnih.gov
3. 3D Arrangement Determine the spatial coordinates and relative distances of the identified features. nih.gov
4. Model Generation Create one or more hypothetical models (hypotheses) representing the 3D arrangement of features. researchgate.net
5. Model Validation Score and rank the models based on their ability to distinguish known active compounds from inactive ones (decoys). core.ac.uk

Virtual screening is a computational technique used to search vast databases or libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govyoutube.com When a pharmacophore model for a target is established, it can be used as a 3D query to rapidly filter libraries containing millions or even billions of virtual compounds. dovepress.comyoutube.combiorxiv.org This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov

A common strategy is the use of a hierarchical or funnel approach. dovepress.com In this method, a large library is first subjected to a rapid filter, such as a pharmacophore search. The resulting "hits" are then passed through progressively more computationally intensive and accurate filters, such as molecular docking, to refine the selection and prioritize the most promising candidates for synthesis and experimental testing. dovepress.comijper.org

The this compound scaffold can be used to generate a focused, scaffold-based library. In this approach, the core scaffold is kept constant while various substituents are computationally added at different positions. This library can then be screened against a target to identify the most promising substitution patterns. nih.gov

Table 2: Comparison of Virtual Screening Methodologies

MethodologyPrincipleAdvantage
Pharmacophore Screening Filters compounds based on the presence and 3D arrangement of key chemical features. dovepress.comcore.ac.ukVery fast; can identify structurally diverse hits (scaffold hopping). core.ac.uk
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand within a target's binding site. youtube.comProvides detailed information on binding mode and a score for ranking compounds.
Similarity Searching Identifies compounds that are structurally similar to a known active ligand (the query). nih.govSimple and intuitive; based on the principle that similar molecules have similar activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comchemmethod.com By analyzing a set of molecules with known activities (a training set), a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized analogs. chemmethod.comnih.govwalisongo.ac.id

The process involves calculating a variety of molecular "descriptors" for each compound. These descriptors quantify different physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP, the logarithm of the partition coefficient)

Topological properties: (e.g., connectivity indices)

Statistical techniques like Multiple Linear Regression (MLR) are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. chemmethod.com For derivatives of the this compound scaffold, a QSAR model can guide the optimization process by predicting which modifications (e.g., adding a specific substituent at a particular position) are most likely to enhance potency. nih.gov

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsProperty Represented
Electronic EHOMO, ELUMO, Dipole MomentElectron distribution, reactivity. walisongo.ac.id
Steric/Topological Molecular Weight, Molar RefractivitySize, shape, and bulk of the molecule. nih.gov
Hydrophobic LogP, Hydration EnergyHow the molecule distributes between water and an oily phase. walisongo.ac.id

Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular core structures (scaffolds) that are structurally different from a known active compound but maintain the same biological activity. dtic.milnih.gov The goal is often to discover compounds with improved properties (e.g., better solubility, lower toxicity) or to move into novel chemical space to secure new intellectual property. nih.govdtic.mil

While seemingly at odds with the principle that structurally similar molecules have similar activities, scaffold hopping is successful because it preserves the essential pharmacophoric features of the original molecule in a new structural context. nih.gov Computational tools can facilitate this by searching for different scaffolds that can present the same 3D arrangement of key interaction groups. nih.govyoutube.com

For a known bioactive molecule containing a tetrahydropyridine ring, a scaffold hopping approach could replace this core with, for example, a different heterocyclic or even an acyclic structure, while ensuring that the key functional groups responsible for activity remain in their correct spatial orientation. dtic.milnih.gov

Table 4: Categories of Scaffold Hopping

CategoryDescriptionExample
Heterocycle Replacements Swapping one heterocyclic ring for another. dtic.milReplacing a pyridine (B92270) ring with a thiophene. nih.gov
Ring Opening/Closure Converting a cyclic structure to an acyclic one, or vice-versa. dtic.milOpening a piperidine (B6355638) ring to create a flexible chain. dtic.mil
Topology-Based Hopping A complete change in the molecular backbone that retains only the key interaction points. dtic.milnih.govDesigning a novel molecule based on a pharmacophore model.

Development of Chemical Probes for Enzymatic Mechanism Investigations

Beyond their role in drug discovery, specifically designed molecules can serve as chemical probes to investigate the function and mechanism of biological macromolecules like enzymes. nih.gov These probes are often designed to interact with an enzyme in a specific way, such as by covalently binding to an active site residue, which allows for the study of the enzyme's catalytic mechanism. nih.govescholarship.org

The this compound scaffold has been utilized for this purpose. In one notable study, researchers synthesized 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine (B119215) as an analog of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) . nih.gov MPTP is known to be a substrate and a mechanism-based inactivator of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov By replacing the N-methyl group of MPTP with an N-cyclopropyl group, scientists aimed to create a tool to explore the specific interactions between this class of cyclic tertiary amines and the MAO-B enzyme. nih.gov Such studies provide valuable insights into enzymatic mechanisms, which can inform the future design of more effective and selective inhibitors. nih.gov


Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydropyridine derivatives typically involves cyclization or functionalization of pyridine precursors. For cyclopropyl-substituted variants, aza-Michael addition followed by intramolecular cyclization is a viable route. Key steps include:

  • Substrate Preparation : Use cyclopropylamine or cyclopropane-containing electrophiles (e.g., cyclopropyl ketones) as starting materials.
  • Reaction Optimization : Adjust pH (neutral to mildly acidic) and temperature (60–80°C) to favor cyclization over side reactions like polymerization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (Rh or Pd) enhance regioselectivity for cyclopropane ring formation .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Structural characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and tetrahydropyridine ring conformation (δ 2.5–3.5 ppm for allylic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 124.112 for C₈H₁₁N) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances confirm stereochemistry .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer: Stability is influenced by:

  • pH Sensitivity : Protonation at acidic pH stabilizes the tetrahydropyridine ring but may promote hydrolysis. Store at neutral pH in inert atmospheres .
  • Light and Oxygen : Susceptible to oxidation; use amber vials and argon blankets for long-term storage .
  • Thermal Stability : Decomposes above 100°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity of cyclopropyl-tetrahydropyridine derivatives?

Methodological Answer: Enantioselective synthesis strategies include:

  • Chiral Catalysts : Use Rh(I)-catalyzed asymmetric C–H functionalization to install cyclopropyl groups with >90% ee .
  • Kinetic Resolution : Enzymatic resolution (e.g., lipases) to separate enantiomers post-synthesis .
  • Chromatographic Methods : Chiral HPLC (e.g., Chiralpak AD-H column) for purity assessment and isolation .

Q. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., dopamine receptors for neuroactive analogs) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .
  • MD Simulations : Assess conformational flexibility of the cyclopropyl ring in aqueous vs. lipid environments .

Q. How do substituents on the tetrahydropyridine ring modulate pharmacological activity?

Methodological Answer: Key structure-activity relationship (SAR) findings:

  • Cyclopropyl Position : Substituents at C-1 enhance blood-brain barrier penetration (e.g., neuroactive analogs) .
  • Electron-Withdrawing Groups : Nitrile or acetyl groups at C-5 improve anti-inflammatory activity (IC₅₀ < 10 μM) .
  • Hydrogen Bond Acceptors : Pyridine N-oxide derivatives show increased solubility but reduced potency .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for tetrahydropyridine derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping proton signals in complex mixtures .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in crowded spectra .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguous bond assignments .

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